10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one
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Overview
Description
10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.234. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one and its derivatives have been a focus in synthetic chemistry. Studies like Suginome et al. (1991) highlight the one-step formation of furo[3,2-c]quinolin-4(5H)-ones through a photoaddition process involving methoxy-substituted 4-hydroxyquinolin-2-one with alkenes (Suginome, Seko, Konishi, & Kobayashi, 1991).
- Additionally, the synthesis of related compounds like benzoxazino- and naphthoxazinoquinoline derivatives with potential antitumor properties has been explored, as demonstrated in research by Nasr et al. (1974) (Nasr, Abbasi, & Nabih, 1974).
Anticancer Activity
- The structural and activity relationship of methoxy-substituted quinolin-1(2H)-one derivatives in cancer research is significant. Metwally et al. (2013) found that methoxy groups play a crucial role in the anticancer activity of these compounds (Metwally, Khalil, Sallam, Pratsinis, Kletsas, & El Sayed, 2013).
- Another study by Castro-Castillo et al. (2010) involved the synthesis of lakshminine, a compound closely related to this compound, and its testing against various tumor cell lines, although only marginal antiproliferative activity was observed (Castro-Castillo, Rebolledo-Fuentes, Theoduloz, & Cassels, 2010).
Antimicrobial Applications
- In the field of antimicrobial research, derivatives of this compound have been investigated for their potential. For example, Agui et al. (1977) synthesized a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, showing significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).
Other Applications
- Beyond anticancer and antimicrobial uses, the synthesis and application of quinoline derivatives, including those related to this compound, extend to various areas in medicinal chemistry. For instance, the synthesis of 5-methoxyquinoline derivatives as new classes of EZH2 inhibitors demonstrates the versatility of these compounds in drug discovery (Xiang, Jie, Zhou, Yang, Wang, Hu, Hu, Yang, & Zhao, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Based on the interaction of similar compounds with their targets, it can be inferred that this compound may bind to its target protein and modulate its activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with cdk2, it may influence cell cycle regulation pathways .
Pharmacokinetics
Similar compounds have been noted for their challenges in medication due to undesirable properties such as low oral bioavailability, metabolic instability, and less solubility in aqueous media .
Result of Action
Similar compounds have demonstrated cytotoxicity against various carcinoma cell lines .
Properties
IUPAC Name |
10-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-8-2-3-11-9(6-8)12-10(7-14-11)13(15)18-5-4-17-12/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUROZNFQGNOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=O)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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